7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline is a complex heterocyclic compound that belongs to the indoloisoquinoline family This compound is characterized by its unique structure, which includes a fused indole and isoquinoline ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline typically involves multi-step processes that include the formation of the indole and isoquinoline rings followed by their fusion. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The isoquinoline ring can be synthesized through the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative . The final step involves the fusion of these two rings under specific conditions, such as the use of a strong acid or a metal catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to intercalate into DNA, thereby inhibiting DNA replication and transcription . Additionally, it may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolo[2,3-b]quinoxalines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Pyrido[2,3-b]indoles: Another class of compounds with a fused indole ring, known for their diverse biological properties.
Carbolines: These compounds also contain a fused indole ring and are known for their pharmacological activities.
Uniqueness
7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its nitro group, for example, can be selectively reduced to an amino group, allowing for further functionalization .
Eigenschaften
CAS-Nummer |
62992-96-5 |
---|---|
Molekularformel |
C22H15N3O2 |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
7-methyl-3-nitro-5-phenylindolo[2,3-c]isoquinoline |
InChI |
InChI=1S/C22H15N3O2/c1-24-19-10-6-5-9-17(19)20-16-12-11-15(25(26)27)13-18(16)21(23-22(20)24)14-7-3-2-4-8-14/h2-13H,1H3 |
InChI-Schlüssel |
GWCUBNHOFXCQIV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C3=C1N=C(C4=C3C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.